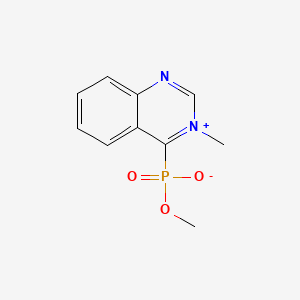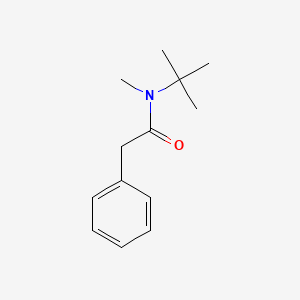
3,3'-Methylenebis(4-hydroxy-5,8-dimethyl-2H-1-benzopyran-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Methylenebis(4-hydroxy-5,8-dimethyl-2H-1-benzopyran-2-one) is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two benzopyran rings connected by a methylene bridge, with hydroxyl and methyl groups enhancing its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis(4-hydroxy-5,8-dimethyl-2H-1-benzopyran-2-one) typically involves the condensation of 4-hydroxy-5,8-dimethyl-2H-1-benzopyran-2-one with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge linking the two benzopyran units. Commonly used catalysts include acids like hydrochloric acid or bases such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, often involving precise control of temperature, pH, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Methylenebis(4-hydroxy-5,8-dimethyl-2H-1-benzopyran-2-one) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly at positions ortho and para to the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzopyran derivatives.
Substitution: Halogenated benzopyran derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3,3’-Methylenebis(4-hydroxy-5,8-dimethyl-2H-1-benzopyran-2-one) is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups. It may also serve as a model compound for studying the behavior of similar natural products.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The structural features of the compound allow for interactions with various biological targets.
Industry
In industrial applications, this compound can be used in the production of dyes, pigments, and other materials where its unique chemical properties are advantageous.
Mecanismo De Acción
The mechanism by which 3,3’-Methylenebis(4-hydroxy-5,8-dimethyl-2H-1-benzopyran-2-one) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Methylenebis(4-hydroxy-2H-1-benzopyran-2-one): Lacks the methyl groups, resulting in different reactivity and biological activity.
4-Hydroxy-5,8-dimethyl-2H-1-benzopyran-2-one: A monomeric form with different physical and chemical properties.
3,3’-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one): Similar structure but with a pyran ring, leading to different reactivity.
Uniqueness
3,3’-Methylenebis(4-hydroxy-5,8-dimethyl-2H-1-benzopyran-2-one) is unique due to the presence of both hydroxyl and methyl groups, which enhance its reactivity and potential biological activity. The methylene bridge also provides structural rigidity, influencing its interactions with molecular targets.
This compound’s distinct combination of structural features and reactivity makes it a valuable subject of study in various scientific disciplines.
Propiedades
Número CAS |
111518-88-8 |
|---|---|
Fórmula molecular |
C23H20O6 |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
4-hydroxy-3-[(4-hydroxy-5,8-dimethyl-2-oxochromen-3-yl)methyl]-5,8-dimethylchromen-2-one |
InChI |
InChI=1S/C23H20O6/c1-10-5-7-12(3)20-16(10)18(24)14(22(26)28-20)9-15-19(25)17-11(2)6-8-13(4)21(17)29-23(15)27/h5-8,24-25H,9H2,1-4H3 |
Clave InChI |
DTBZUDDOUXVSPU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C(=O)OC2=C(C=C1)C)CC3=C(C4=C(C=CC(=C4OC3=O)C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



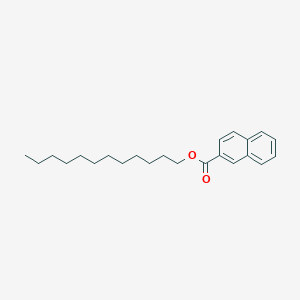

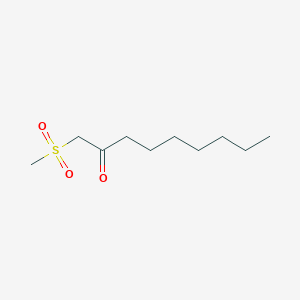
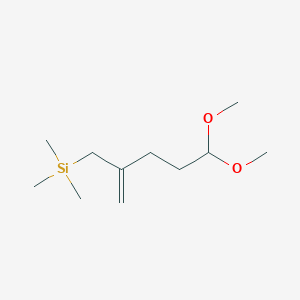
![2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14317526.png)
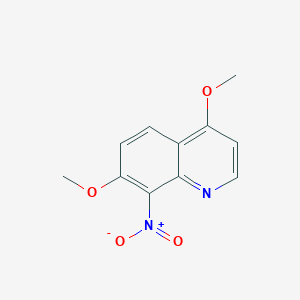



![1-(4,5-Dimethyl-1-azabicyclo[3.3.1]nona-3,6-dien-3-yl)ethan-1-one](/img/structure/B14317556.png)
![2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate](/img/structure/B14317557.png)
